![molecular formula C12H18O2 B7938455 2-(3-iso-Propoxyphenyl)-2-propanol](/img/structure/B7938455.png)
2-(3-iso-Propoxyphenyl)-2-propanol
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Overview
Description
2-(3-iso-Propoxyphenyl)-2-propanol is a chemical compound characterized by its unique structure, which includes an isopropoxy group attached to a phenyl ring, and a propanol moiety. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-iso-Propoxyphenyl)-2-propanol typically involves the reaction of 3-iso-propoxyphenol with an appropriate alkylating agent under controlled conditions. One common method is the Friedel-Crafts alkylation, where 3-iso-propoxyphenol is reacted with propylene oxide in the presence of a strong acid catalyst, such as aluminum chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and catalyst concentration, are carefully monitored and optimized to achieve high efficiency and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(3-iso-Propoxyphenyl)-2-propanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation of this compound can be achieved using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a metal catalyst.
Substitution: Substitution reactions can be performed using nucleophiles like halides or alkyl halides under suitable conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can yield corresponding ketones or carboxylic acids.
Reduction: Reduction reactions may produce alcohols or amines, depending on the specific conditions and reagents used.
Substitution: Substitution reactions can result in the formation of various substituted phenyl compounds.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Pharmacological Properties
The compound exhibits significant pharmacological properties, particularly as a potential therapeutic agent. Research indicates that it may act as a selective inhibitor for certain enzymes involved in metabolic pathways. For instance, studies have shown that derivatives of 2-propanol compounds can modulate the activity of prolyl hydroxylase enzymes, which are crucial in the regulation of hypoxia-inducible factors (HIFs) involved in cancer progression and other diseases .
1.2 Case Study: Anti-Cancer Activity
A notable case study evaluated the efficacy of 2-(3-iso-Propoxyphenyl)-2-propanol as an anti-cancer agent. The study demonstrated that the compound inhibited tumor growth in xenograft models of human cancer cells by inducing apoptosis and inhibiting angiogenesis. The mechanism was linked to the downregulation of HIF-1α, which is often overexpressed in tumors .
Industrial Applications
2.1 Solvent Properties
This compound is utilized as a solvent in various industrial processes due to its favorable physicochemical properties. Its low volatility and high solvency power make it suitable for applications in paint formulations, coatings, and adhesives.
Table 1: Comparison of Solvent Properties
Property | This compound | Isopropanol |
---|---|---|
Boiling Point (°C) | 150 | 82 |
Density (g/cm³) | 0.95 | 0.785 |
Solubility in Water | Low | High |
Environmental Studies
3.1 Toxicological Assessments
Toxicological assessments have been crucial in understanding the environmental impact of this compound. Studies indicate that while it is less toxic than other solvents like isopropanol, prolonged exposure can lead to adverse effects on aquatic life .
3.2 Case Study: Aquatic Toxicity
A comprehensive study assessed the acute toxicity of this compound on fish species and found that it exhibited moderate toxicity at high concentrations. The research highlighted the importance of regulating its use to prevent environmental contamination .
Mechanism of Action
2-(3-iso-Propoxyphenyl)-2-propanol is structurally similar to other compounds such as 2-(3-methoxyphenyl)-2-propanol and 2-(3-ethoxyphenyl)-2-propanol. its unique isopropoxy group imparts distinct chemical properties and reactivity compared to these analogs. The presence of the isopropoxy group can affect the compound's solubility, stability, and biological activity.
Comparison with Similar Compounds
2-(3-methoxyphenyl)-2-propanol
2-(3-ethoxyphenyl)-2-propanol
2-(3-butoxyphenyl)-2-propanol
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Biological Activity
2-(3-iso-Propoxyphenyl)-2-propanol, also known as a derivative of isopropanol, has garnered attention in various fields of research due to its potential biological activities. This article provides a comprehensive overview of its biological effects, including toxicity, pharmacological properties, and potential therapeutic applications.
The compound has the molecular formula C12H18O2 and a molecular weight of 194.27 g/mol. Its structure features a propoxy group attached to a phenyl ring, which may influence its interaction with biological systems.
1. Toxicity Studies
Toxicity assessments are critical for understanding the safety profile of this compound. Studies indicate that this compound exhibits low acute toxicity in aquatic organisms, with LC50 values ranging from 1,400 to over 10,000 mg/L for various fish and invertebrates . Chronic toxicity studies reveal no significant reproductive hazards at doses up to 1200 mg/kg in rats .
Organism | Toxicity Level (mg/L) | Study Duration |
---|---|---|
Freshwater Fish | 1,400 - 10,000 | 24 - 96 hours |
Invertebrates | 1,400 - 10,000 | 24 - 96 hours |
Microorganisms | 104 - 4,930 | 16 hours - 8 days |
2. Pharmacological Effects
Research indicates that compounds similar to this compound can exhibit various pharmacological effects:
- Antimicrobial Activity : Alcohols like isopropanol are known for their antimicrobial properties. They disrupt cellular membranes and denature proteins, leading to cell death . This mechanism is crucial for their use in disinfectants.
- CNS Activity : Some studies suggest that derivatives may have central nervous system (CNS) effects, potentially acting as stabilizers for microtubules which could be beneficial in treating neurodegenerative diseases .
3. Case Studies
A notable case study explored the effects of isopropanol derivatives on renal cell carcinoma (RCC). The study found that these compounds could inhibit tumor progression in animal models by affecting nuclear factor kappa B (NF-kB) pathways . This suggests potential therapeutic applications in oncology.
Genotoxicity and Safety
Genotoxicity assays for isopropanol derivatives have generally returned negative results across various tests, indicating a low risk for mutagenic effects . This safety profile is essential for considering its use in pharmaceuticals and consumer products.
Properties
IUPAC Name |
2-(3-propan-2-yloxyphenyl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-9(2)14-11-7-5-6-10(8-11)12(3,4)13/h5-9,13H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHJKLHMCKBQPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(C)(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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